molecular formula C15H25N3O3 B14673102 N-Ethyl-N'-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea CAS No. 39617-71-5

N-Ethyl-N'-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea

Cat. No.: B14673102
CAS No.: 39617-71-5
M. Wt: 295.38 g/mol
InChI Key: IPCBUDMIMKUPSQ-UHFFFAOYSA-N
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Description

N-Ethyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea is a complex organic compound with a variety of applications in scientific research and industry. This compound features a phenyl ring substituted with a hydroxy group and an isopropylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea typically involves multiple steps. One common method includes the reaction of 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)aniline with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-Ethyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxy and isopropylamino groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Properties

CAS No.

39617-71-5

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

1-ethyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea

InChI

InChI=1S/C15H25N3O3/c1-4-16-15(20)18-12-5-7-14(8-6-12)21-10-13(19)9-17-11(2)3/h5-8,11,13,17,19H,4,9-10H2,1-3H3,(H2,16,18,20)

InChI Key

IPCBUDMIMKUPSQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O

Origin of Product

United States

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